molecular formula C12H14ClFN4O2S B2769268 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094693-27-1

6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide

Cat. No. B2769268
CAS RN: 2094693-27-1
M. Wt: 332.78
InChI Key: AWKQYUPUVWTZHA-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have also been studied. In Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has been studied in detail. It has been found to inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of this enzyme leads to a decrease in the pH of the cancer cells, which in turn inhibits their growth.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has a significant impact on the biochemical and physiological processes in cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide in lab experiments is its high specificity for CA IX. This makes it a valuable tool for studying the role of this enzyme in cancer development and progression. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain types of experiments.

Future Directions

There are several future directions for research on 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide. One area of interest is in the development of new drugs that target CA IX using this compound as a lead compound. Additionally, further studies are needed to explore the potential of this compound as a cancer therapeutic in vivo. Other areas of interest include exploring the anti-inflammatory properties of this compound and its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide involves the reaction of 6-chloro-5-fluoro-3-nitropyridine-2-sulfonamide with 2-methylpropylhydrazine and then with sodium methoxide. The resulting product is then treated with sulfuric acid to obtain the final product. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.

Scientific Research Applications

6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer therapeutic.

properties

IUPAC Name

6-chloro-5-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(4-16-18)17-21(19,20)10-3-11(14)12(13)15-5-10/h3-5,7-8,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQYUPUVWTZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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